molecular formula C17H20N4O3 B11192454 4-ethoxy-N-(2-morpholinopyrimidin-5-yl)benzamide

4-ethoxy-N-(2-morpholinopyrimidin-5-yl)benzamide

Cat. No.: B11192454
M. Wt: 328.4 g/mol
InChI Key: PZXSVOPKOKKJDD-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-morpholinopyrimidin-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an ethoxy group attached to the benzamide core, along with a morpholinopyrimidine moiety. Benzamides are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-morpholinopyrimidin-5-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-ethoxybenzoic acid with an appropriate amine under acidic conditions to form the amide bond.

    Introduction of the Morpholinopyrimidine Moiety: The morpholinopyrimidine moiety can be introduced through a nucleophilic substitution reaction. This involves reacting 2-chloropyrimidine with morpholine in the presence of a base such as potassium carbonate.

    Coupling Reaction: The final step involves coupling the benzamide core with the morpholinopyrimidine moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-morpholinopyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 4-ethoxybenzoic acid or 4-ethoxybenzaldehyde.

    Reduction: Formation of 4-ethoxy-N-(2-morpholinopyrimidin-5-yl)benzylamine.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-morpholinopyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethoxy-N-(2-morpholinopyrimidin-5-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholinopyrimidine moiety, in particular, distinguishes it from other benzamide derivatives and contributes to its specific interactions with molecular targets.

Properties

Molecular Formula

C17H20N4O3

Molecular Weight

328.4 g/mol

IUPAC Name

4-ethoxy-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide

InChI

InChI=1S/C17H20N4O3/c1-2-24-15-5-3-13(4-6-15)16(22)20-14-11-18-17(19-12-14)21-7-9-23-10-8-21/h3-6,11-12H,2,7-10H2,1H3,(H,20,22)

InChI Key

PZXSVOPKOKKJDD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2)N3CCOCC3

Origin of Product

United States

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